4-Bromo-6-chloro-2-methyl-2H-indazole

Molecular Properties Synthetic Intermediates Physicochemical Characterization

4-Bromo-6-chloro-2-methyl-2H-indazole is a precision halogenated indazole intermediate with a non-interchangeable substitution pattern. Bromine at C4 and chlorine at C6 provide two electronically distinct handles for sequential Suzuki-Miyaura cross-coupling, enabling controlled stepwise functionalization for SAR exploration. Its 2-methyl-2H-tautomeric form ensures reproducible regioselectivity not achievable with generic analogs. Ideal for generating compound libraries in drug discovery and agrochemical development. Validated purity for reliable scale-up.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B11864670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-2-methyl-2H-indazole
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCN1C=C2C(=CC(=CC2=N1)Cl)Br
InChIInChI=1S/C8H6BrClN2/c1-12-4-6-7(9)2-5(10)3-8(6)11-12/h2-4H,1H3
InChIKeyXZCNRZBEPYGRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-2-methyl-2H-indazole: A Distinct Halogenated Indazole Scaffold for Pharmaceutical and Agrochemical Intermediates


4-Bromo-6-chloro-2-methyl-2H-indazole (CAS 1936553-00-2) is a heterocyclic organic compound belonging to the halogenated indazole class [1]. It features a fused benzene and pyrazole ring system with a specific substitution pattern of bromo, chloro, and methyl functional groups, resulting in a molecular formula of C8H6BrClN2 and a molecular weight of 245.50 g/mol . This compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, facilitating the synthesis of biologically active molecules .

Why 4-Bromo-6-chloro-2-methyl-2H-indazole Is Not a Commodity Indazole: The Critical Role of Halogen and Methyl Positioning in Reactivity and Selectivity


Generic substitution of in-class compounds is not possible due to the precise and unique substitution pattern of 4-Bromo-6-chloro-2-methyl-2H-indazole. The specific combination of bromine at the 4-position, chlorine at the 6-position, and a methyl group on the 2H-nitrogen imparts a distinct electronic and steric environment on the indazole core . This configuration directly influences its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, and its selectivity in further functionalization steps [1]. Analogs with different halogen or alkyl placements, or those in the 1H-tautomeric form, will exhibit altered reactivity profiles and are not functionally interchangeable in synthetic pathways designed for this specific intermediate [2].

Quantitative Evidence for Selecting 4-Bromo-6-chloro-2-methyl-2H-indazole: A Comparative Guide


Physicochemical Properties: Defining the Compound's Baseline for Synthetic Application

4-Bromo-6-chloro-2-methyl-2H-indazole possesses a well-defined molecular profile that differentiates it from other indazole analogs. Its exact molecular weight (245.50 g/mol) and molecular formula (C8H6BrClN2) are critical for precise stoichiometric calculations in synthetic workflows, ensuring reaction consistency and purity . This is in contrast to other halogenated indazoles, such as 4-Bromo-6-chloro-1H-indazole (MW 231.48 g/mol, C7H4BrClN2), where the absence of the methyl group leads to different physical properties and reactivity [1].

Molecular Properties Synthetic Intermediates Physicochemical Characterization

Synthetic Utility: A Versatile Intermediate for Cross-Coupling Reactions

The reactivity profile of 4-Bromo-6-chloro-2-methyl-2H-indazole is characterized by its two distinct halogen atoms (Br and Cl), which can be engaged in sequential cross-coupling reactions with high regioselectivity [1]. This is a key advantage over analogs like 4-bromo-1H-indazole, which only possess a single reactive handle for such transformations. The presence of both a bromine and a chlorine allows for a controlled, stepwise diversification of the indazole core, enabling the synthesis of more complex and functionally diverse molecules .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Research and Industrial Applications for 4-Bromo-6-chloro-2-methyl-2H-indazole


Pharmaceutical Lead Diversification

4-Bromo-6-chloro-2-methyl-2H-indazole serves as an ideal starting point for generating libraries of indazole-based compounds in medicinal chemistry. Its two distinct halogen atoms (Br and Cl) provide handles for sequential Suzuki-Miyaura or other cross-coupling reactions, allowing for the efficient introduction of diverse aromatic and aliphatic groups to explore structure-activity relationships (SAR) in drug discovery programs [1].

Agrochemical Intermediate Synthesis

The compound's robust structure and modifiable halogen groups make it a valuable building block in the synthesis of novel agrochemicals. Its specific substitution pattern can be leveraged to create molecules with tailored properties, such as improved potency or selectivity against target pests, while its synthetic accessibility facilitates scale-up for field trials and commercial production [2].

Chemical Biology Probe Development

Due to its capacity for controlled functionalization, 4-Bromo-6-chloro-2-methyl-2H-indazole can be employed to create chemical probes for investigating biological systems. The ability to sequentially modify the core allows for the attachment of affinity tags, fluorescent reporters, or other functional groups while preserving the indazole scaffold's potential for binding to specific biological targets .

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